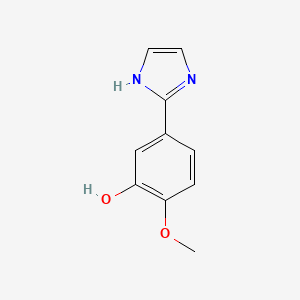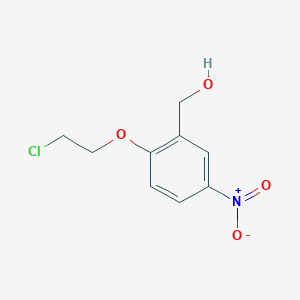
2-Bromo-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon.
Another method involves the hydrolysis of 2-bromo-4-hydroxybutyronitrile. This process requires the nitrile to be treated with a strong acid, such as hydrochloric acid (HCl), under reflux conditions. The hydrolysis converts the nitrile group into a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, minimizing side reactions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: 2-Bromo-4-oxobutanoic acid.
Reduction: 4-Hydroxybutanoic acid.
Substitution: 2-Hydroxy-4-hydroxybutanoic acid (when substituted with hydroxide).
Scientific Research Applications
2-Bromo-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromobutyric acid: Similar structure but lacks the hydroxyl group at the fourth carbon.
4-Hydroxybutanoic acid: Similar structure but lacks the bromine atom at the second carbon.
2-Chloro-4-hydroxybutanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-hydroxybutanoic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Properties
Molecular Formula |
C4H7BrO3 |
|---|---|
Molecular Weight |
183.00 g/mol |
IUPAC Name |
2-bromo-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI Key |
IYCFEAKZIWWCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)




![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)

![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)


![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)


